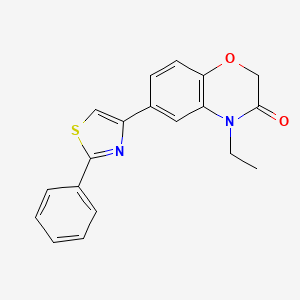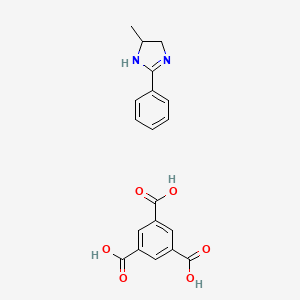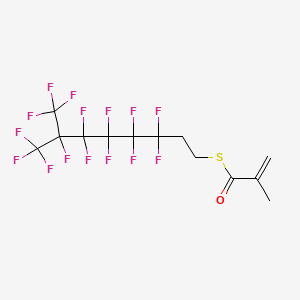
3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride is a synthetic organic compound that belongs to the class of triazolium salts This compound is characterized by its complex structure, which includes a triazolium ring, an azo group, and a benzoyloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Azo Compound: The synthesis begins with the preparation of the azo compound by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.
Introduction of the Benzoyloxyethyl Group:
Formation of the Triazolium Ring: The final step involves the formation of the triazolium ring through a cyclization reaction, typically using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the azo group, forming amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group and triazolium ring play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,3-triazolium chloride
- 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,5-triazolium chloride
Uniqueness
3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride is unique due to its specific triazolium ring structure and the presence of the benzoyloxyethyl group
Properties
CAS No. |
56729-05-6 |
|---|---|
Molecular Formula |
C21H25ClN6O2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[4-[(1,5-dimethyl-3H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16(2)26(3)25-21;/h5-13,21H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NJLGMGXMWGMGEQ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N=C([N+](=N3)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


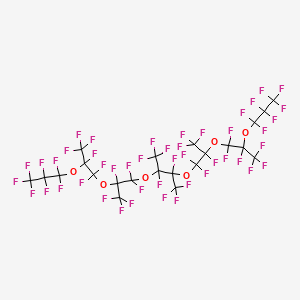


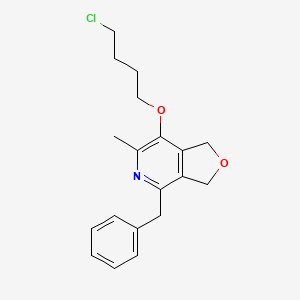
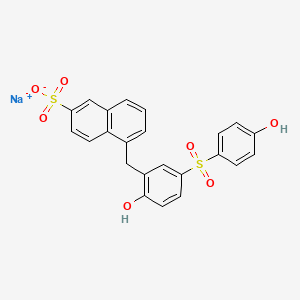
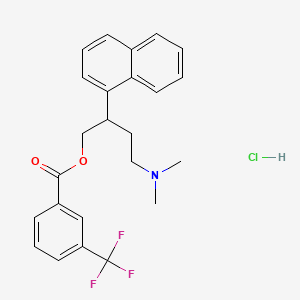


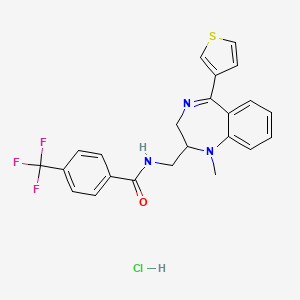
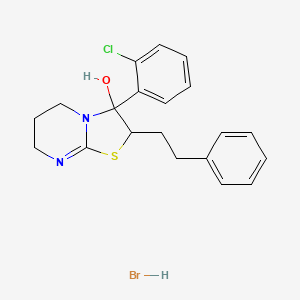
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
